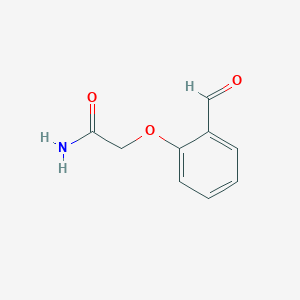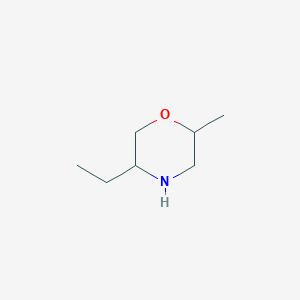
2-(2-Formylphénoxy)acétamide
Vue d'ensemble
Description
2-(2-Formylphenoxy)acetamide is a chemical compound that is part of a broader class of acetamide derivatives. These compounds are characterized by the presence of a phenoxy group attached to an acetamide moiety. The specific structure and substituents on the aromatic ring can significantly influence the chemical and biological properties of these compounds.
Synthesis Analysis
The synthesis of related acetamide derivatives has been reported in various studies. For instance, N-Methyl-2-(4-phenoxyphenoxy) acetamide was synthesized from 4-phenoxyphenol and 2-chloroacetyl methylamine using DMF as a solvent and potassium carbonate as a catalyst . Similarly, novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides were synthesized using 3-fluoro-4-cyanophenol as primary compounds . These methods typically involve nucleophilic substitution reactions and the use of catalysts to facilitate the reaction.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by spectroscopic methods such as infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR). For example, the structure of N-Methyl-2-[4-(4-chlorophenoxy)phenoxy]acetamide was characterized by IR, MS, and 1H NMR . These techniques provide detailed information about the functional groups, molecular framework, and the electronic environment within the molecule.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions depending on their substituents and reaction conditions. The study on N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide investigated the effect of reaction temperature, time, and mole ratio on the yield of the final product . These parameters are crucial for optimizing the synthesis and achieving high yields of the desired compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and reactivity. The presence of different substituents on the aromatic ring can lead to variations in these properties, which can be exploited for specific applications, such as pharmaceuticals or agrochemicals. For instance, some 2-(substituted phenoxy) acetamide derivatives have shown potential as anticancer, anti-inflammatory, and analgesic agents .
Relevant Case Studies
Several case studies highlight the biological activities of acetamide derivatives. Bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their oligomers have been studied for their phytotoxic metabolites . Additionally, certain 2-(substituted phenoxy) acetamide derivatives have been evaluated for their anticancer, anti-inflammatory, and analgesic activities, with some compounds showing promising results .
Applications De Recherche Scientifique
Propriétés chimiques et synthèse
“2-(2-Formylphénoxy)acétamide” est un composé chimique avec le numéro CAS : 24590-06-5 . Il est synthétisé en utilisant diverses techniques chimiques et des applications de chimie computationnelle . Le composé a un poids moléculaire de 179,18 et un point de fusion de 129-130°C .
Activités pharmacologiques
Des recherches récentes se sont concentrées sur la synthèse et les activités pharmacologiques du phénoxy acétamide et de ses dérivés . Ces études visent à concevoir et à développer de nouveaux composés pharmaceutiques. Le composé “this compound” et ses dérivés ont montré un potentiel prometteur en tant que candidats thérapeutiques potentiels .
Caractérisation spectroscopique
Le composé a été étudié à l'aide de techniques spectroscopiques, à la fois expérimentalement et théoriquement . Ces études aident à comprendre les interactions moléculaires en termes de structure moléculaire avec des groupes fonctionnels déclenchés ou des propriétés physicochimiques spécifiques .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 2-(2-Formylphenoxy)acetamide is the SARS-CoV-2 protein 6NUS . This protein plays a crucial role in the life cycle of the virus, making it a potential target for antiviral agents .
Mode of Action
2-(2-Formylphenoxy)acetamide interacts with its target by binding to the SARS-CoV-2 protein 6NUS . The binding affinity score of this compound for the target protein is -6.73 kcal/mol , indicating a strong interaction between the compound and the protein.
Biochemical Pathways
The strong binding affinity of this compound for the sars-cov-2 protein 6nus suggests that it may interfere with the life cycle of the virus, potentially inhibiting its replication .
Result of Action
Its strong binding affinity for the sars-cov-2 protein 6nus suggests that it may have potential as an antiviral agent .
Analyse Biochimique
Biochemical Properties
2-(2-Formylphenoxy)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to have a good binding affinity for the SARS-CoV-2 target protein 6NUS, with a binding affinity score of -6.73 kcal/mol . This interaction suggests its potential as an antiviral agent. Additionally, the compound’s structure, confirmed by X-ray diffraction analysis, reveals that it crystallizes in the monoclinic system with the centrosymmetric space group P21/n .
Cellular Effects
2-(2-Formylphenoxy)acetamide influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Molecular docking studies have indicated its potential antiviral properties, suggesting that it can modulate cellular responses to viral infections . Furthermore, its interaction with specific proteins may lead to changes in cellular functions, highlighting its potential therapeutic applications.
Molecular Mechanism
At the molecular level, 2-(2-Formylphenoxy)acetamide exerts its effects through binding interactions with biomolecules. The compound’s binding affinity for the SARS-CoV-2 target protein 6NUS suggests that it may inhibit viral replication by interfering with the virus’s ability to bind to host cells . Additionally, its structure allows for potential enzyme inhibition or activation, which can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Formylphenoxy)acetamide have been studied over time. The compound’s stability and degradation have been analyzed using spectroscopic techniques and Density Functional Theory (DFT) calculations
Dosage Effects in Animal Models
The effects of 2-(2-Formylphenoxy)acetamide vary with different dosages in animal models. Studies have indicated that while the compound has potential therapeutic benefits at lower doses, higher doses may lead to toxic or adverse effects . It is crucial to determine the optimal dosage to maximize its therapeutic potential while minimizing any harmful effects.
Metabolic Pathways
2-(2-Formylphenoxy)acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are essential for its detoxification and excretion from the body.
Transport and Distribution
Within cells and tissues, 2-(2-Formylphenoxy)acetamide is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-(2-Formylphenoxy)acetamide affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for its role in cellular processes and therapeutic applications.
Propriétés
IUPAC Name |
2-(2-formylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c10-9(12)6-13-8-4-2-1-3-7(8)5-11/h1-5H,6H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSODEWAZLVCBBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374696 | |
| Record name | 2-(2-formylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24590-06-5 | |
| Record name | 2-(2-formylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24590-06-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 2-(2-Formylphenoxy)acetamide?
A1: 2-(2-Formylphenoxy)acetamide has the molecular formula C9H9NO3. [, ] It crystallizes in the monoclinic crystal system with the centrosymmetric space group P21/n. [, ] Spectroscopic techniques like DFT have been used to characterize the compound. [, ]
Q2: How does 2-(2-Formylphenoxy)acetamide interact with SARS-CoV-2, and what is its potential mechanism of action?
A2: Molecular docking studies suggest that 2-(2-Formylphenoxy)acetamide exhibits a good binding affinity for the SARS-CoV-2 main protease (Mpro), specifically the target protein 6NUS. [, ] While the specific interactions and downstream effects require further investigation, this binding affinity suggests its potential as an antiviral agent against SARS-CoV-2.
Q3: What computational chemistry methods were employed to study 2-(2-Formylphenoxy)acetamide?
A3: Density Functional Theory (DFT) calculations were utilized to investigate various aspects of the compound, including optimized structure, stability, hardness, softness, Mulliken charge distribution, and molecular electrostatic potential (MEP). [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273562.png)






![3-[(4-Fluorobenzyl)thio]propanoic acid](/img/structure/B1273577.png)



